molecular formula C20H10Cl4N2O B2871141 6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one CAS No. 672951-09-6

6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one

Cat. No.: B2871141
CAS No.: 672951-09-6
M. Wt: 436.11
InChI Key: MKKLUIBOWOLLIZ-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one is a chemical compound with the molecular formula C20H10Cl4N2O It is characterized by the presence of multiple chlorine atoms and a phthalazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with 2,3-dichlorophthalic anhydride under reflux conditions to yield the target compound. The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phthalazinones with various functional groups.

Scientific Research Applications

6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one: Characterized by the presence of chlorine atoms and a phthalazinone core.

    2,4-Dichloro-6-(4-chlorophenyl)phthalazin-1-one: Similar structure but with different substitution patterns.

    4,6-Dichloro-2-(4-chlorophenyl)phthalazin-1-one: Another related compound with variations in chlorine atom positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

6,7-dichloro-2,4-bis(4-chlorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl4N2O/c21-12-3-1-11(2-4-12)19-15-9-17(23)18(24)10-16(15)20(27)26(25-19)14-7-5-13(22)6-8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLUIBOWOLLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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